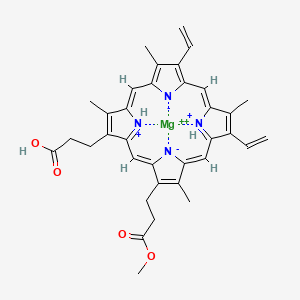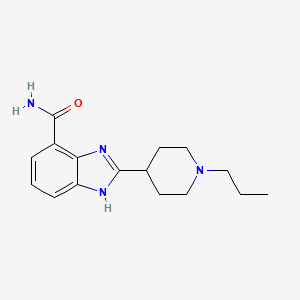![molecular formula C59H102O6 B1242041 [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242041.png)
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Descripción general
Descripción
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that belongs to the class of long-chain fatty acid esters. This compound is characterized by its multiple unsaturated bonds and ester linkages, making it a significant molecule in various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves esterification reactions. The process begins with the preparation of the fatty acid precursors, which are then esterified with glycerol derivatives under controlled conditions. Common reagents used in these reactions include catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification reactors where the fatty acids and glycerol derivatives are mixed in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and purification steps are also integral to the industrial process to ensure the removal of any impurities .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives, typically using hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, hydroxylated derivatives, and saturated fatty acid esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8,11,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is studied for its role in cellular membrane structure and function.
Medicine: Research focuses on its potential anti-inflammatory and cardioprotective properties.
Industry: It is used in the formulation of cosmetics, lubricants, and as a bio-based plasticizer
Mecanismo De Acción
The mechanism of action of [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8,11,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with cellular membranes, where it integrates into the lipid bilayer, affecting membrane fluidity and function. The compound also interacts with specific enzymes and receptors, modulating biochemical pathways related to inflammation and lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: Known for its use in treating hypertriglyceridemia and cardiovascular diseases.
PE(P-180/205(5Z,8Z,11Z,14Z,17Z)): Another long-chain fatty acid ester with similar biochemical properties.
Uniqueness
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8,11,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific ester linkages and multiple unsaturated bonds, which confer distinct physical and chemical properties. These features make it particularly valuable in applications requiring high fluidity and reactivity .
Propiedades
Fórmula molecular |
C59H102O6 |
|---|---|
Peso molecular |
907.4 g/mol |
Nombre IUPAC |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,19,25-28,30-32,34,40,43,56H,4-15,17-18,20-24,29,33,35-39,41-42,44-55H2,1-3H3/b19-16-,28-25-,30-26-,31-27-,34-32-,43-40-/t56-/m1/s1 |
Clave InChI |
CKSBRWXVWDFKJD-ALCWIDLZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)
![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)

![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)

phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)




